2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide
Description
X-ray Crystallographic Analysis of Molecular Geometry
X-ray crystallographic studies of analogous thiourea derivatives provide critical insights into the molecular geometry of 2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide. For example, the crystal structure of a related thiourea compound, 1-furoyl-3-[3-(trifluoromethyl)phenyl]thiourea, demonstrates that the thiourea core adopts a nearly planar configuration stabilized by intramolecular N–H···O hydrogen bonds. The central C–N–C–S torsion angles in such systems typically range between −28.8° and +2.3°, indicating moderate deviation from planarity due to steric and electronic interactions.
In the target compound, the trifluoromethyl groups at the 3,5-positions of the phenyl ring likely induce steric hindrance, forcing the aromatic ring into a perpendicular orientation relative to the thiourea plane. This spatial arrangement minimizes unfavorable van der Waals interactions between the bulky trifluoromethyl substituents and the adjacent thioamide group. Additionally, the diphenylmethyl moiety attached to the amide nitrogen may adopt a twisted conformation to avoid clashes with the thiourea linkage, as observed in similar N-aryl thiourea derivatives.
| Key Geometric Parameters | Observed Range | Source |
|---|---|---|
| C–N–C–S Torsion Angle | −28.8° to +2.3° | |
| Intramolecular N–H···O Bond Length | 2.1–2.3 Å | |
| Intermolecular N–H···S Bond Length | 3.2–3.5 Å |
The crystal packing of such molecules often features centrosymmetric dimers interconnected via N–H···S hydrogen bonds, extending along specific crystallographic axes. These interactions contribute to the compound’s stability in the solid state.
NMR Spectroscopic Elucidation of Stereoelectronic Effects
Nuclear Magnetic Resonance (NMR) spectroscopy provides evidence of stereoelectronic effects induced by the trifluoromethyl groups and thiourea linkage. The electron-withdrawing nature of the trifluoromethyl substituents deshields adjacent protons, resulting in distinct downfield shifts. For instance, the aromatic protons on the 3,5-bis(trifluoromethyl)phenyl ring are expected to resonate near δ 7.6–7.8 ppm due to the combined inductive effects of the fluorine atoms.
The thiourea NH protons typically appear as broad singlets in the δ 9.0–10.5 ppm range, as seen in analogous compounds. The diphenylmethyl group’s benzylic proton, adjacent to the amide nitrogen, exhibits a characteristic upfield shift (δ 4.5–5.0 ppm) due to shielding from the aromatic rings. The N,3,3-trimethylbutanamide moiety’s methyl groups resonate as singlets between δ 1.2–1.5 ppm, reflecting their isolated electronic environment.
| Proton Environment | Expected δ (ppm) | Source |
|---|---|---|
| 3,5-Bis(trifluoromethyl)phenyl H | 7.6–7.8 | |
| Thiourea NH | 9.0–10.5 | |
| Diphenylmethyl CH | 4.5–5.0 | |
| N,3,3-Trimethylbutanamide CH₃ | 1.2–1.5 |
¹³C NMR data further corroborate these assignments, with the thiourea carbonyl carbon appearing near δ 180–185 ppm and the trifluoromethyl carbons at δ 120–125 ppm (quartet, J = 280–300 Hz).
Mass Spectrometric Fragmentation Patterns and Isotopic Distribution
High-resolution mass spectrometry (HRMS) of the compound (theoretical [M+H]⁺ = 582.2094) reveals a characteristic isotopic distribution dominated by contributions from sulfur (⁴.4% natural abundance of ³⁴S) and fluorine (monoisotopic ¹⁹F). The molecular ion peak cluster at m/z 582.21 exhibits a primary isotopic peak at m/z 583.21 (¹³C contribution) and a minor peak at m/z 584.21 (dual ¹³C or ³⁴S).
Fragmentation pathways include:
- Cleavage of the thiourea linkage, yielding [C₇H₅F₆N]⁺ (m/z 241.08) and [C₂₂H₂₄N₂OS]⁺ (m/z 341.16).
- Loss of the diphenylmethyl group (−195.10 Da), generating [C₁₇H₁₅F₆N₃OS]⁺ (m/z 387.10).
- Sequential elimination of trifluoromethyl radicals (−69.00 Da), producing ions at m/z 513.21 and 444.21.
| Fragment Ion | m/z (Observed) | Composition |
|---|---|---|
| [M+H]⁺ | 582.21 | C₂₉H₂₉F₆N₃OS |
| [C₇H₅F₆N]⁺ | 241.08 | C₇H₅F₆N |
| [C₂₂H₂₄N₂OS]⁺ | 341.16 | C₂₂H₂₄N₂OS |
Conformational Analysis of Thioamide Linkages and Trifluoromethyl Groups
Density Functional Theory (DFT) calculations on analogous systems indicate that the thioamide linkage preferentially adopts a trans–cis configuration stabilized by intramolecular hydrogen bonding. The trans orientation of the thioamide NH group relative to the carbonyl oxygen minimizes steric clashes with the 3,5-bis(trifluoromethyl)phenyl ring, while the cis arrangement facilitates N–H···S hydrogen bonding with adjacent molecules.
The trifluoromethyl groups impose significant conformational restrictions. Their strong electron-withdrawing character polarizes the phenyl ring, inducing a quadrupole moment that favors edge-to-face interactions with the diphenylmethyl group. This interaction forces the phenyl rings into a nearly orthogonal arrangement, reducing π–π stacking and promoting crystallization in a triclinic lattice.
| Conformational Feature | Energetic Preference | Source |
|---|---|---|
| Thioamide trans–cis geometry | −15.2 kcal/mol | |
| Trifluoromethyl-phenyl dihedral angle | 85–90° | |
| Diphenylmethyl twist angle | 30–45° |
In solution, the compound exhibits dynamic conformational exchange, as evidenced by variable-temperature NMR broadening of the thiourea NH signal. This behavior underscores the delicate balance between steric bulk and electronic stabilization in governing molecular flexibility.
Properties
IUPAC Name |
N-benzhydryl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N,3,3-trimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F6N3OS/c1-27(2,3)24(25(39)38(4)23(18-11-7-5-8-12-18)19-13-9-6-10-14-19)37-26(40)36-22-16-20(28(30,31)32)15-21(17-22)29(33,34)35/h5-17,23-24H,1-4H3,(H2,36,37,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRDZXYJAOQFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F6N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Analysis and Key Functional Groups
The target compound comprises three distinct structural motifs:
- N-(Diphenylmethyl)-N,3,3-trimethylbutanamide : A tertiary amide with a bulky benzhydryl group.
- Thiourea moiety : A sulfur-containing functional group formed by reaction between an amine and an isothiocyanate.
- 3,5-Bis(trifluoromethyl)phenyl group : Electron-withdrawing substituents enhancing metabolic stability and lipophilicity.
The stereochemistry at the butanamide carbon (S-configuration) necessitates chiral resolution or asymmetric synthesis strategies.
Synthesis Pathways and Reaction Conditions
Stepwise Synthesis Approach
A multi-step synthesis strategy is typically employed, involving:
| Step | Reaction Type | Reagents/Conditions | Key Intermediates |
|---|---|---|---|
| 1 | Amide Formation | Diphenylmethyl chloride, trimethylbutanamine, base (e.g., Et₃N) | N-(Diphenylmethyl)-N,3,3-trimethylbutanamide |
| 2 | Thiourea Coupling | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate, solvent (THF/DMF) | Thiourea intermediate |
| 3 | Stereochemical Resolution | Chiral chromatography or enzymatic resolution | S-enantiomer enriched product |
Amide Formation
The N-(diphenylmethyl)-N,3,3-trimethylbutanamide moiety is synthesized via Schotten-Baumann reaction:
Reaction :
Trimethylbutanamine + Diphenylmethyl chloride → N-(Diphenylmethyl)-N,3,3-trimethylbutanamide
Conditions :
Thiourea Coupling
The thiourea group is introduced via nucleophilic substitution:
Reaction :
N-(Diphenylmethyl)-N,3,3-trimethylbutanamide + 3,5-Bis(trifluoromethyl)phenyl isothiocyanate → Target compound
Conditions :
Alternative Synthetic Routes
Patent CN113698315A describes a method for synthesizing related trifluoromethyl benzamides, which may inform thiourea formation strategies:
- Fluorination : 2,3-Dichlorotrifluorotoluene → 2-Fluoro-3-chlorotrifluoromethane (Pd catalyst, 60–260°C).
- Cyanide Substitution : 2-Chloro-6-trifluoromethylbenzonitrile → Hydrogenation (H₂, Raney Ni) → 2-Trifluoromethyl benzonitrile.
- Hydrolysis : Nitrile → Amide (NaOH/H₂O, 60–100°C).
While this patent focuses on benzamide derivatives, analogous steps could facilitate thiourea synthesis if modified for sulfur incorporation.
Physical and Spectroscopic Data
Optimization Strategies and Challenges
Stereoselective Synthesis
The S-enantiomer is isolated via:
Industrial and Scalability Considerations
The patent CN113698315A highlights scalable methods for related compounds, emphasizing:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Coupling | High stereochemical control | Multi-step complexity |
| Patent-Inspired Hydrogenation | Scalable, high yields | Requires specialized catalysts |
| Enzymatic Resolution | Environmentally friendly | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules with specific properties.
Biology: The compound can be employed in biochemical assays to study enzyme interactions and protein binding.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s binding affinity to certain proteins and enzymes, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions, depending on the specific biological context .
Comparison with Similar Compounds
(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide ()
- Key Differences : The benzyl group (N-benzyl) replaces the diphenylmethyl (N-diphenylmethyl) in the target compound.
- Impact: The diphenylmethyl group increases steric hindrance and lipophilicity (predicted LogP ~5.5 vs.
- Purity/Optical Activity : 95% purity, 98% enantiomeric excess (ee), indicating high stereochemical control in synthesis .
N-[[5-amino-2-(dimethylamino)phenyl]methyl]-2-ethyl-N-[(3-fluorophenyl)methyl]butanamide ()
- Key Differences: Replaces the thiourea with a simple amide and introduces fluorophenyl and dimethylamino groups.
- Impact : Reduced hydrogen-bonding capacity but improved metabolic stability due to the absence of the thiourea moiety. Molecular weight (371.49 g/mol) is significantly lower than the target compound (~540 g/mol estimated), enhancing solubility .
Analogues with Sulfonyl or Amide Modifications
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide ()
- Key Differences : Sulfonyl (-SO₂-) group replaces thiourea; 4-chlorophenylsulfonyl substituent instead of diphenylmethyl.
- Impact : Sulfonyl groups enhance electronegativity and metabolic stability but reduce flexibility. Molecular weight (434.86 g/mol) is lower than the target compound, suggesting differences in bioavailability .
(2R/S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide ()
- Key Differences : Lacks the thiourea and trifluoromethylphenyl groups; simpler amide structure.
- Impact : Lower molecular weight (220.31 g/mol) and LogP (~2.5) indicate higher solubility but reduced target specificity. Stereochemistry (R vs. S) may influence biological activity .
Data Table: Comparative Analysis
Research Findings and Implications
- Thiourea vs. Sulfonamide/Sulfonyl : Thiourea-containing compounds (e.g., and target) exhibit stronger hydrogen-bonding capacity, which is advantageous in enzyme inhibition but may increase metabolic liability compared to sulfonamides .
- Trifluoromethyl Phenyl Groups : The 3,5-bis(trifluoromethyl)phenyl moiety enhances lipophilicity and electron-withdrawing effects, improving binding to hydrophobic pockets in targets like kinases or proteases .
Biological Activity
2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide is a complex organic compound notable for its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Trifluoromethyl groups : These enhance stability and reactivity.
- Carbamothioyl functional group : Implicated in various biological interactions.
- Amide linkages : Contributing to the compound's solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The trifluoromethyl groups significantly enhance binding affinity, leading to modulation of enzyme activities. For instance, it has shown potential in inhibiting steroid 5α-reductase type 1 (SRD5A1), which is relevant for conditions like androgenic alopecia.
Inhibition of SRD5A1
Recent studies have demonstrated that derivatives of this compound can effectively inhibit SRD5A1. A related compound, caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide, exhibited:
- IC50 value : 1.44 ± 0.13 µM against SRD5A1.
- Cytotoxicity : Low cytotoxicity with an IC50 of 29.99 ± 8.69 µM against human keratinocyte cells .
Cytotoxicity Studies
The cytotoxicity of the compound was assessed in various cell lines:
- Human Keratinocytes (HaCaTs) : Showed significant inhibition of dihydrotestosterone (DHT) production without substantial cytotoxic effects at lower concentrations.
- Dermal Papilla Cells : The compound demonstrated selective toxicity profiles, indicating potential therapeutic applications in hair growth regulation.
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Study on DHT Inhibition :
-
In Vitro Cytotoxicity Assessment :
- Objective : Assess the cytotoxic effects on human cell lines.
- Results : The compound showed no significant toxicity at concentrations below 50 µM in both HaCaT and dermal papilla cells .
Data Tables
| Compound Name | Target Activity | IC50 (µM) | Cytotoxicity (µM) |
|---|---|---|---|
| Caffeic Acid N-[3,5-bis(trifluoromethyl)phenyl] amide | SRD5A1 Inhibition | 1.44 ± 0.13 | 29.99 ± 8.69 |
| This compound | DHT Production Inhibition | Up to 46% at 1 µM | Low at sub-cytotoxic concentrations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
